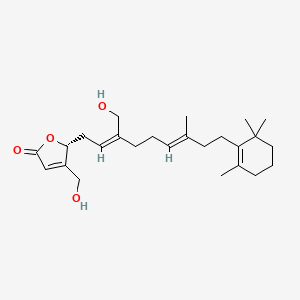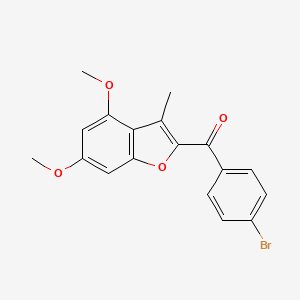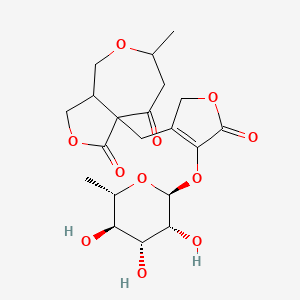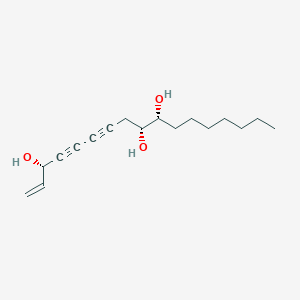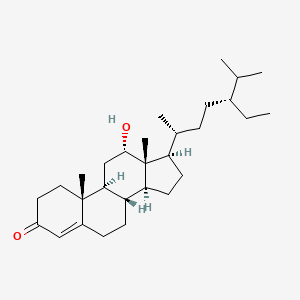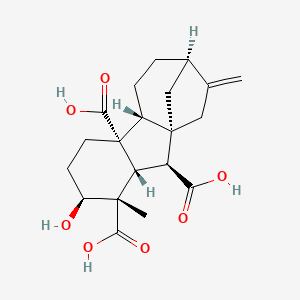![molecular formula C38H48N8O7S B1246867 (1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone](/img/structure/B1246867.png)
(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MEN-10627 ist ein neuartiger polycyclischer Peptid-Antagonist von Tachykinin-NK2-Rezeptoren. Er ist bekannt für seine hohe Affinität und Selektivität gegenüber NK2-Rezeptoren, was ihn zu einem potenten und selektiven Antagonisten macht. MEN-10627 ist eine Cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2 beta-5 beta)-Verbindung, die das erste Beispiel für einen polycyclischen Peptid-Tachykinin-NK2-Rezeptor-Antagonisten darstellt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MEN-10627 beinhaltet die Cyclisierung einer linearen Peptidsequenz. Das lineare Peptid wird unter Verwendung von Standardtechniken der Festphasenpeptidsynthese synthetisiert. Die Cyclisierung wird durch die Bildung einer Disulfidbindung zwischen den Cysteinresten in der Peptidsequenz erreicht. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Oxidationsmittels, wie z. B. Iod oder Luftoxidation, um die Bildung der Disulfidbindung zu ermöglichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von MEN-10627 folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatischen Peptidsynthesizern zur Herstellung des linearen Peptids, gefolgt von Cyclisierung und Reinigungsschritten. Die Reinigung erfolgt typischerweise durch Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MEN-10627 involves the cyclization of a linear peptide sequence. The linear peptide is synthesized using standard solid-phase peptide synthesis techniques. The cyclization is achieved through the formation of a disulfide bond between the cysteine residues in the peptide sequence. The reaction conditions typically involve the use of a suitable oxidizing agent, such as iodine or air oxidation, to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of MEN-10627 follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to produce the linear peptide, followed by cyclization and purification steps. The purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MEN-10627 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Bildung der Disulfidbindung während der Cyclisierung ist eine Oxidationsreaktion.
Reduktion: Die Disulfidbindung kann mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) zu freien Thiolgruppen reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Iod, Luftoxidation.
Reduktionsmittel: Dithiothreitol (DTT), Tris(2-Carboxyethyl)phosphin (TCEP).
Substitutionsreagenzien: Aminosäurederivate für die Peptidsynthese.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Synthese von MEN-10627 gebildet wird, ist das cyclisierte Peptid mit einer Disulfidbindung. Weitere Produkte können lineare Peptide und Peptide mit unvollständiger Cyclisierung sein .
Wissenschaftliche Forschungsanwendungen
MEN-10627 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Synthese und Eigenschaften von polycyclischen Peptiden zu untersuchen.
Biologie: Wird auf seine Rolle bei der Modulation der NK2-Rezeptoraktivität in verschiedenen biologischen Systemen untersucht.
Medizin: Wird als potenzieller therapeutischer Wirkstoff für Erkrankungen untersucht, die mit der NK2-Rezeptoraktivität zusammenhängen, wie z. B. Atemwegs- und Magen-Darm-Erkrankungen.
Industrie: Wird bei der Entwicklung von peptid-basierten Medikamenten und als Referenzverbindung in pharmakologischen Studien eingesetzt
Wirkmechanismus
MEN-10627 übt seine Wirkungen aus, indem es kompetitiv an NK2-Rezeptoren bindet und so die Wirkung von endogenen Tachykininen blockiert. Die Bindung von MEN-10627 an NK2-Rezeptoren verhindert die Aktivierung von nachgeschalteten Signalwegen, die typischerweise durch Tachykinine ausgelöst werden. Dies führt zur Hemmung von physiologischen Reaktionen, die durch NK2-Rezeptoren vermittelt werden, wie z. B. der Kontraktion der glatten Muskulatur in der Harnblase und im Magen-Darm-Trakt .
Wirkmechanismus
MEN-10627 exerts its effects by competitively binding to NK2 receptors, thereby blocking the action of endogenous tachykinins. The binding of MEN-10627 to NK2 receptors prevents the activation of downstream signaling pathways that are typically triggered by tachykinins. This results in the inhibition of physiological responses mediated by NK2 receptors, such as smooth muscle contraction in the urinary bladder and gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
MEN-10627 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
MEN-10627 ist durch seine polycyclische Struktur einzigartig, die zu seiner hohen Potenz und Selektivität gegenüber NK2-Rezeptoren beiträgt. Seine Fähigkeit, NK2-Rezeptor-vermittelte Reaktionen in vivo mit lang anhaltenden Wirkungen zu hemmen, unterscheidet ihn weiter von anderen NK2-Rezeptor-Antagonisten .
Eigenschaften
Molekularformel |
C38H48N8O7S |
|---|---|
Molekulargewicht |
760.9 g/mol |
IUPAC-Name |
(1S,4S,7S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosane-3,6,9,12,15,18,21-heptone |
InChI |
InChI=1S/C38H48N8O7S/c1-21(2)15-27-34(49)41-26(13-14-54-3)33(48)45-30-18-32(47)40-20-31(38(53)42-27)46-35(50)28(16-22-9-5-4-6-10-22)43-36(51)29(44-37(30)52)17-23-19-39-25-12-8-7-11-24(23)25/h4-12,19,21,26-31,39H,13-18,20H2,1-3H3,(H,40,47)(H,41,49)(H,42,53)(H,43,51)(H,44,52)(H,45,48)(H,46,50)/t26-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
CFDNUNSOUUFTQO-HPMAGDRPSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CCSC |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CCSC |
Synonyme |
cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2beta-5beta) cyclo(methionyl-aspartyl-tryptophyl-phenylalanyl-diaminopropanoyl-leucyl)cyclo(2beta-5beta) MEN 10,627 MEN 10627 MEN-10627 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


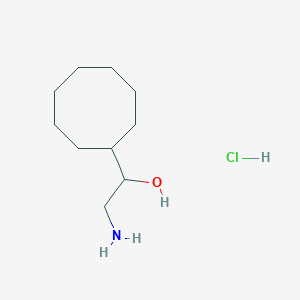
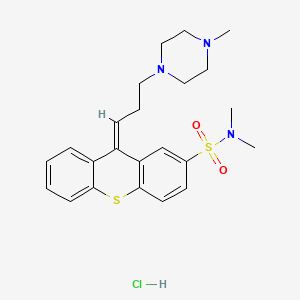

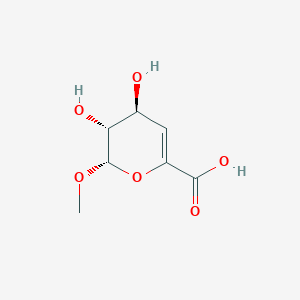
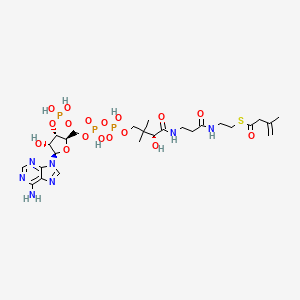

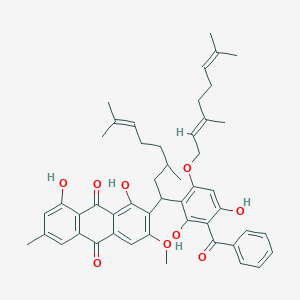
![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)
